molecular formula C12H19N B13288988 [(2,6-Dimethylphenyl)methyl](propyl)amine

[(2,6-Dimethylphenyl)methyl](propyl)amine

Cat. No.: B13288988
M. Wt: 177.29 g/mol
InChI Key: QAFQUFURHPUEHB-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,6-dimethylphenyl group attached to a methyl group, which is further connected to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the alkylation of 2,6-dimethylbenzyl chloride with propylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2,6-Dimethylphenyl)methylamine can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

(2,6-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms where the compound influences cellular responses by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenylamine
  • Benzylamine
  • Propylamine

Comparison

(2,6-Dimethylphenyl)methylamine is unique due to the presence of both a 2,6-dimethylphenyl group and a propylamine group. This combination imparts distinct chemical and physical properties compared to similar compounds. For instance, 2,6-dimethylphenylamine lacks the propylamine group, which affects its reactivity and potential applications. Benzylamine and propylamine, on the other hand, do not possess the 2,6-dimethylphenyl group, making them less versatile in certain synthetic applications.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H19N/c1-4-8-13-9-12-10(2)6-5-7-11(12)3/h5-7,13H,4,8-9H2,1-3H3

InChI Key

QAFQUFURHPUEHB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=CC=C1C)C

Origin of Product

United States

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